molecular formula C8H10N2 B1293668 1,2,3,4-四氢喹喔啉 CAS No. 3476-89-9

1,2,3,4-四氢喹喔啉

货号 B1293668
CAS 编号: 3476-89-9
分子量: 134.18 g/mol
InChI 键: HORKYAIEVBUXGM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,3,4-Tetrahydroquinoxaline (THIQ) is a heterocyclic compound with the chemical formula C₈H₁₀N₂ . It belongs to the class of isoquinoline alkaloids and is an important scaffold in medicinal chemistry. THIQ-based natural and synthetic compounds exhibit diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQ involves several methods. One notable approach is the Pictet–Spengler reaction, which was first described in 1911. In this reaction, phenylethylamine reacts with dimethoxymethane in the presence of aqueous hydrochloric acid at elevated temperatures (100 °C) to yield THIQ. Researchers have also explored variations of this reaction using aldehydes as starting materials .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroquinoxaline consists of a quinoxaline ring with two adjacent nitrogen atoms. The compound adopts a bicyclic structure, and its 3D conformation can be visualized using computational tools .


Chemical Reactions Analysis

THIQ derivatives participate in various chemical reactions. For instance, they can undergo acceptorless hydrogenation and dehydrogenation in the presence of molecular iron catalysts. Additionally, researchers have explored the synthesis of novel THIQ analogs using different synthetic strategies .


Physical And Chemical Properties Analysis

  • Solubility : Soluble in organic solvents like DCM (dichloromethane)

科学研究应用

Comprehensive Analysis of 1,2,3,4-Tetrahydroquinoxaline Applications

1,2,3,4-Tetrahydroquinoxaline is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.

Asymmetric Synthesis in Medicinal Chemistry: Chiral tetrahydroquinoxalines are essential core structures in many bioactive molecules. A recent study has developed a highly enantioselective synthesis method for tetrahydroquinoxalines using Rh–thiourea catalyzed asymmetric hydrogenation . This method is significant for the pharmaceutical industry as it allows for the production of enantiopure tetrahydroquinoxalines, which are crucial for creating effective and safe medications.

Core Structure in Bioactive Molecules: The tetrahydroquinoxaline ring unit is a key motif in various bioactive molecules, including pharmaceuticals and inhibitors . Its presence is indispensable in cholesterol ester transfer protein (CETP) inhibitors, which are used in the treatment of atherosclerosis and obesity. Moreover, it serves as a critical structure in kinin B1, which can treat inflammation and pain caused by septicemia, and GW420867X, a non-nucleoside HIV-1 reverse transcriptase inhibitor.

Development of Selective Inhibitors: 1,2,3,4-Tetrahydroquinoxaline derivatives have been utilized in the development of selective inhibitors for enzymes like AMP deaminase 2 (AMPD2) . These inhibitors are crucial for understanding the physiological function of AMPD2 in energy homeostasis and immuno-oncology.

Fluorescence Studies: In fluorescence studies, tetrahydroquinoxaline has been used to investigate processes like photoinduced electron transfer (PET) . These studies are important for the development of new fluorescent materials and sensors, which have applications in biological imaging and diagnostics.

属性

IUPAC Name

1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4,9-10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORKYAIEVBUXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8063048
Record name Quinoxaline, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroquinoxaline

CAS RN

3476-89-9
Record name 1,2,3,4-Tetrahydroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3476-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydroquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476899
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3476-89-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinoxaline, 1,2,3,4-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinoxaline, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8063048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-TETRAHYDROQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U54P549YE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quinoxaline was hydrogenated at 60 psi, 50° C. with PtO2 catalyst in ethanol to produce 1,2,3,4-terahydroquinoxaline (THQ).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Under a nitrogen atmosphere, to a solution of lithium borohydride (741 mg) in tetrahydrofuran (50 ml), methyl iodide (1.93 ml) was added dropwise under ice cooling and stirred at room temperature for 10 minutes. To this mixture, a solution of quinoxaline (1.32 g) in tetrahydrofuran (100 ml) was added dropwise over 15 minutes and then stirred at room temperature for 5 minutes. To the reaction mixture, methanol (10 ml) was added and stirred for 5 minutes, followed by addition of additional methanol (40 ml) and stirring at room temperature for 30 minutes. After the reaction mixture was concentrated, the resulting residue was dissolved again in methanol and evaporated under reduced pressure to remove the solvent. The resulting residue was diluted with 4M aqueous sodium hydroxide (100 ml) and extracted four times with chloroform. The combined organic layers were dried over anhydrous sodium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure. The resulting residue was converted into a powder form by addition of n-hexane, and then collected by filtration to give the titled compound, i.e., 1,2,3,4-tetrahydroquinoxaline (1.17 g) as a light-brown crystal.
Quantity
741 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
1.93 mL
Type
solvent
Reaction Step One
Quantity
1.32 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroquinoxaline
Reactant of Route 2
1,2,3,4-Tetrahydroquinoxaline
Reactant of Route 3
1,2,3,4-Tetrahydroquinoxaline
Reactant of Route 4
1,2,3,4-Tetrahydroquinoxaline
Reactant of Route 5
1,2,3,4-Tetrahydroquinoxaline
Reactant of Route 6
1,2,3,4-Tetrahydroquinoxaline

Q & A

Q1: What is the molecular formula and weight of 1,2,3,4-tetrahydroquinoxaline?

A1: The molecular formula of 1,2,3,4-tetrahydroquinoxaline is C8H10N2, and its molecular weight is 134.18 g/mol.

Q2: What spectroscopic techniques are commonly employed to characterize 1,2,3,4-tetrahydroquinoxaline and its derivatives?

A2: Common spectroscopic methods for structural characterization include:

  • IR Spectroscopy: Provides information about functional groups present in the molecule, such as carbonyl (C=O) and amine (N–H) stretches. [, , , , , ]
  • NMR Spectroscopy (1H and 13C): Offers detailed information about the hydrogen and carbon environments within the molecule, aiding in structural elucidation and confirmation of regio- and stereochemistry. [, , , , , , , , ]
  • Mass Spectrometry: Determines the molecular weight and fragmentation pattern, providing insights into the molecule's structure and potential degradation pathways. []

Q3: What are some common synthetic routes to 1,2,3,4-tetrahydroquinoxalines?

A3: Several synthetic approaches have been explored, including:

  • Condensation Reactions: Reacting 1,2-diaminobenzenes with various dicarbonyl compounds, such as oxalic acid [] or α-ketoesters, [] in the presence of a catalyst can lead to the formation of the tetrahydroquinoxaline ring.
  • Reductive Cyclization: N-allyl 2-nitroanilines can undergo reductive cyclization, often facilitated by microwave irradiation, to form alkenyl-1,2,3,4-tetrahydroquinoxalines. []
  • Tandem Reactions: Combining multiple synthetic steps in a single pot offers efficient routes. Examples include tandem cyclization/hydrosilylation using borane catalysts [, ] or dual SNAr reactions with activated ortho-halonitrobenzenes. []
  • Metal-Catalyzed Reactions: Palladium-catalyzed hetero-annulation reactions have been employed to synthesize specific derivatives, such as (E)-2-alkylidene-1,2,3,4-tetrahydroquinoxalines. [, ]

Q4: Can 1,2,3,4-tetrahydroquinoxalines undergo tautomerism?

A4: Yes, certain derivatives exhibit tautomerism. For instance, 3-alkoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxalines can exist as a mixture of unsaturated and saturated esters in solution, as revealed by NMR studies. [] 3-(α-Arylhydrazono-1,3,4-oxadiazol-2-ylmethyl)-2-oxo-1,2-dihydroquinoxalines also display tautomerism between the hydrazone imine and diazenyl enamine forms. []

Q5: How does halogenation typically proceed with 1,2,3,4-tetrahydroquinoxalines?

A5: Halogenation reactions can occur at specific positions. For example, using reagents like N-bromosuccinimide or Br2-H2O can result in the introduction of a halogen atom at the 4-position of the tetrahydroquinoxaline ring. []

Q6: Have 1,2,3,4-tetrahydroquinoxalines been explored for their potential as hydrogen storage materials?

A6: Yes, recent research has explored the use of polymers containing 1,2,3,4-tetrahydroquinoxaline units as potential hydrogen storage materials. For example, poly(6-vinyl-2,3-diphenyl-1,2,3,4-tetrahydroquinoxaline) demonstrated reversible hydrogenation/dehydrogenation capabilities under mild conditions. []

Q7: Can 1,2,3,4-tetrahydroquinoxalines act as hydrogen donors?

A7: Yes, certain derivatives, such as 5,6,7,8-tetrafluoro-1,2,3,4-tetrahydroquinoxaline (TFQox), can function as hydrogen donors. Studies have shown its ability to improve the thermal stability of exo-tetrahydrodicyclopentadiene. [, ]

Q8: What is the significance of chirality in 1,2,3,4-tetrahydroquinoxalines?

A8: Chirality plays a crucial role in the biological activity of many compounds. Optically pure tetrahydroquinoxalines have exhibited promising applications in pharmaceuticals. []

Q9: How can enantioselective synthesis of 1,2,3,4-tetrahydroquinoxalines be achieved?

A9: Asymmetric hydrogenation, often employing chiral catalysts based on transition metals like iridium or ruthenium, offers a powerful strategy for synthesizing enantioenriched tetrahydroquinoxalines. Various chiral ligands, such as diphosphines and diphosphinites, have been explored to achieve high enantioselectivities. [, , , , ]

Q10: Is it possible to control the diastereoselectivity in the synthesis of 1,2,3,4-tetrahydroquinoxalines?

A10: Yes, controlling the stereochemistry during synthesis is crucial for obtaining specific isomers. For instance, the use of borane catalysts in tandem cyclization/hydrosilylation reactions has demonstrated excellent diastereoselectivity, enabling the selective formation of trans-2,3-disubstituted 1,2,3,4-tetrahydroquinoxalines. [, ]

Q11: What are some notable biological activities associated with 1,2,3,4-tetrahydroquinoxalines?

A11: 1,2,3,4-tetrahydroquinoxalines exhibit diverse biological activities, including:

  • Glucocorticoid Receptor Binding: Certain derivatives have shown promising activity as glucocorticoid receptor modulators. [, ]
  • CNS Depressant Activity: Some compounds display effects on the central nervous system, such as sedation, anxiolysis, and anticonvulsant activity. []
  • Antimicrobial Activity: Specific derivatives have demonstrated antimicrobial properties against various microorganisms. []

Q12: Have 1,2,3,4-tetrahydroquinoxalines been investigated for their potential as fluorescent probes?

A12: Yes, research has explored their use in fluorescent probes for biological imaging. For instance, a near-infrared fluorescent probe incorporating a 1,2,3,4-tetrahydroquinoxaline moiety has been developed for imaging catecholamines, demonstrating its potential for neuroimaging applications. []

Q13: How can the purity and identity of 1,2,3,4-tetrahydroquinoxaline derivatives be assessed?

A13: Several analytical techniques are valuable for quality control and analysis:

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in a compound, confirming its purity and consistency. []
  • Chromatographic Methods (e.g., TLC, HPLC): Separate and analyze mixtures of compounds, enabling purity assessment and identification of impurities. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。